(4-クロロ-3-ニトロフェニル)(ピリジン-4-イル)メタノン

概要

説明

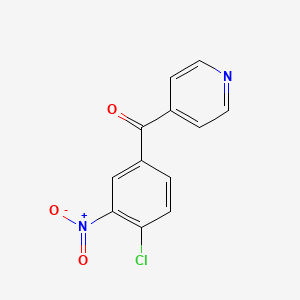

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is characterized by the presence of a chloro-substituted nitrophenyl group and a pyridinyl group attached to a methanone core

科学的研究の応用

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-pyridylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

化学反応の分析

Types of Reactions

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Reduction: Formation of (4-Amino-3-nitrophenyl)(pyridin-4-yl)methanone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized products.

作用機序

The mechanism of action of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity .

類似化合物との比較

Similar Compounds

- (4-Chloro-3-nitrophenyl)(pyridin-3-yl)methanone

- (4-Chloro-3-nitrophenyl)(pyridin-2-yl)methanone

- (4-Bromo-3-nitrophenyl)(pyridin-4-yl)methanone

Uniqueness

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the pyridinyl group also adds to its versatility in various chemical reactions and applications.

生物活性

(4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis Methods

The synthesis of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone can be achieved through various methods, including:

- Condensation Reactions : Typically involving the reaction of 4-chloro-3-nitrophenol with pyridine derivatives under acidic or basic conditions.

- Reflux Techniques : Using solvents such as ethanol or methanol to facilitate the reaction at elevated temperatures.

- Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time.

These methods highlight the compound's versatility and adaptability in synthetic routes, making it accessible for further biological evaluations.

Antimicrobial Properties

Recent studies have indicated that (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone exhibits notable antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The compound's mechanisms of action may involve:

- Inhibition of Topoisomerase : Preventing DNA replication.

- Alkylation of DNA : Leading to apoptosis in cancer cells.

- Disruption of Tubulin Polymerization : Affecting cell division.

The IC50 values for these activities were found to be in the low micromolar range, indicating potent bioactivity .

Structure-Activity Relationship (SAR)

The biological activity of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone can be attributed to its unique structural features, particularly the presence of the chloro and nitro substituents. These groups enhance its reactivity and interaction with biological targets. Comparative studies with similar compounds reveal distinct differences in their activity profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Amino group instead of nitro | Enhanced reactivity |

| 4-Chloro-N-(pyridin-4-yl)benzamide | Amide linkage | Potential anti-inflammatory |

| 5-Nitropyridin-2-one | Nitro at different position | Different biological spectrum |

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone:

- Study on Antimicrobial Activity : A recent investigation reported that derivatives of this compound exhibited enhanced antibacterial effects when combined with other known antibiotics, suggesting synergistic effects .

- Anticancer Research : In a study focusing on melanoma treatment, (4-Chloro-3-nitrophenyl)(pyridin-4-yl)methanone was shown to significantly reduce tumor size in animal models when administered alongside conventional therapies .

特性

IUPAC Name |

(4-chloro-3-nitrophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O3/c13-10-2-1-9(7-11(10)15(17)18)12(16)8-3-5-14-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUANFXMMRKIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。